molecular formula C14H8Cl2F3NO2 B13848053 (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one

(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13848053
M. Wt: 350.1 g/mol
InChI Key: KNUIJNWNMCAWMR-ZDUSSCGKSA-N
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Description

(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique structure, which includes dichloro, cyclopropylethynyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one typically involves multiple steps, including the introduction of the dichloro, cyclopropylethynyl, and trifluoromethyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-4-(cyclopropylethynyl)-4-methyl-1Hbenzo[d][1,3]oxazin-2(4H)-one
  • 6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-thione

Uniqueness

(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8Cl2F3NO2

Molecular Weight

350.1 g/mol

IUPAC Name

(4S)-6,8-dichloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H8Cl2F3NO2/c15-8-5-9-11(10(16)6-8)20-12(21)22-13(9,14(17,18)19)4-3-7-1-2-7/h5-7H,1-2H2,(H,20,21)/t13-/m0/s1

InChI Key

KNUIJNWNMCAWMR-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)Cl)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)Cl)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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